N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide
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Overview
Description
N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide typically involves multiple steps. One common approach is to start with the thiophene-2-sulfonamide and introduce the tetrahydro-2H-pyran-4-yl group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH4) to facilitate the reduction steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The sulfonamide group can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Lithium aluminum hydride (LiAlH4)
Solvents: Tetrahydrofuran (THF), ethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-2-yl)hydroxylamine: Shares the tetrahydropyran moiety but differs in its functional groups.
2H-Pyran-2-one, tetrahydro-4-methyl-: Contains a similar pyran structure but lacks the thiophene and sulfonamide groups.
2H-Pyran-2-ol, tetrahydro-: Similar pyran structure with a hydroxyl group instead of the thiophene and sulfonamide groups.
Uniqueness
N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, sulfonamide group, and tetrahydropyran moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S3/c13-18(14,11-2-1-8-17-11)12-5-9-16-10-3-6-15-7-4-10/h1-2,8,10,12H,3-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHDOSPPTSJTCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNS(=O)(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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